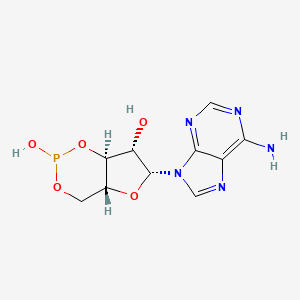
9-(3,5-O-Phosphinylidene-D-arabinofuranosyl)-9H-purin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(3,5-O-Phosphinylidene-D-arabinofuranosyl)-9H-purin-6-amine is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These compounds are often used in medicinal chemistry for their potential therapeutic applications, particularly in antiviral and anticancer treatments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,5-O-Phosphinylidene-D-arabinofuranosyl)-9H-purin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with D-arabinofuranose, a sugar molecule, and 9H-purin-6-amine, a purine base.
Glycosylation: The sugar is modified to introduce a phosphinylidene group at the 3,5-positions. This is followed by glycosylation, where the modified sugar is attached to the purine base.
Purification: The final product is purified using techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions would be optimized for scalability, including temperature control, solvent selection, and reaction time.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphinylidene group.
Reduction: Reduction reactions can modify the purine base or the sugar moiety.
Substitution: Nucleophilic substitution reactions can occur at various positions on the purine base.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, water.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phosphonate derivatives, while reduction could produce deoxy analogs.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a probe to study nucleoside analog interactions.
Biology
In biological research, it can be used to investigate the mechanisms of nucleoside transport and metabolism. It may also be employed in studies of enzyme-substrate interactions.
Medicine
Medically, nucleoside analogs are often explored for their antiviral and anticancer properties. This compound could potentially inhibit viral replication or interfere with cancer cell proliferation.
Industry
In the industrial sector, it might be used in the production of pharmaceuticals or as a precursor for other bioactive compounds.
作用机制
The mechanism of action for 9-(3,5-O-Phosphinylidene-D-arabinofuranosyl)-9H-purin-6-amine would involve its incorporation into nucleic acids, leading to the disruption of DNA or RNA synthesis. This can inhibit cell division and viral replication. The molecular targets would include DNA polymerases and reverse transcriptases.
相似化合物的比较
Similar Compounds
9-(β-D-Arabinofuranosyl)adenine (Ara-A): Another nucleoside analog used in antiviral therapy.
9-(β-D-Arabinofuranosyl)guanine (Ara-G): Used in the treatment of certain cancers.
2’,3’-Dideoxyinosine (ddI): An antiretroviral drug used in HIV treatment.
Uniqueness
Compared to these compounds, 9-(3,5-O-Phosphinylidene-D-arabinofuranosyl)-9H-purin-6-amine may offer unique properties due to the presence of the phosphinylidene group, which could enhance its stability and efficacy.
属性
分子式 |
C10H12N5O5P |
|---|---|
分子量 |
313.21 g/mol |
IUPAC 名称 |
(4aR,6R,7S,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C10H12N5O5P/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17)20-7/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)/t4-,6+,7-,10-,21?/m1/s1 |
InChI 键 |
RKTKVCXPDZQRMU-HCWDBRDZSA-N |
手性 SMILES |
C1[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(O1)O |
规范 SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(O1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


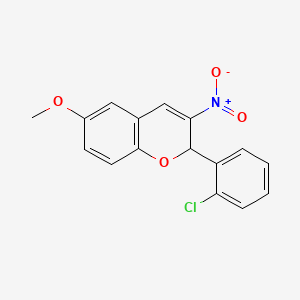
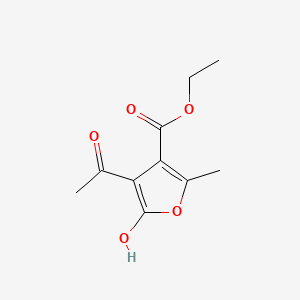

![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tributylstannane)](/img/structure/B13805099.png)
![Dipropan-2-yl 2-[bis(methylsulfanyl)methylidene]propanedioate](/img/structure/B13805102.png)
![Thieno[3,2-C]pyridine-2-methanamine, 4-amino-(9CI)](/img/structure/B13805115.png)
![N-[2-[(2-Chloro-6-cyano-4-nitrophenyl)azo]-5-[(3-methoxybutyl)(2-methoxyethyl)amino]phenyl]acetamide](/img/structure/B13805125.png)
![5-[(Trimethylsilyl)oxy]isoquinoline](/img/structure/B13805128.png)

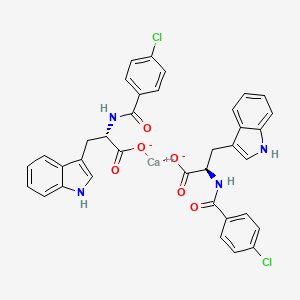
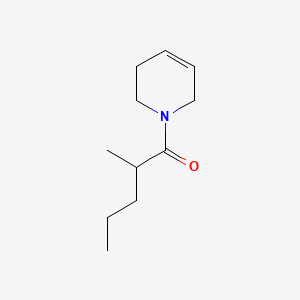
![3-Hydroxy-8-azabicyclo[3.2.1]octane-8-carbaldehyde](/img/structure/B13805160.png)
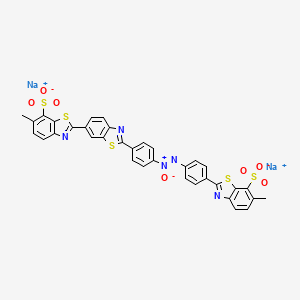
![7,8-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13805178.png)
